FF-10502
Description
Classification as a Pyrimidine (B1678525) Nucleoside Antimetabolite
FF-10502 is formally classified as a pyrimidine nucleoside antimetabolite medchemexpress.comtargetmol.comnih.govmedchemexpress.comresearchgate.net. This classification indicates that the compound interferes with the normal metabolic pathways involving pyrimidine nucleotides, which are essential building blocks for DNA and RNA synthesis. Its primary mechanism of action involves the inhibition of DNA polymerase α and β, crucial enzymes involved in DNA replication and repair medchemexpress.comtargetmol.commedchemexpress.com. By inhibiting these polymerases, this compound effectively prevents DNA synthesis, thereby halting the proliferation of tumor cells cancer.gov.
Structural Distinctiveness and Analogy to Gemcitabine (B846): A Comparative Framework
Structurally, this compound is recognized as a synthetic pyrimidine nucleoside analogue, bearing a resemblance to the established chemotherapeutic agent Gemcitabine medchemexpress.comtargetmol.comnih.govmedchemexpress.comresearchgate.net. The chemical name for this compound is 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl)cytosine nih.govresearchgate.netglixxlabs.com. A key structural distinction that differentiates this compound from Gemcitabine lies in the substitution of a sulfur atom for an oxygen atom within its pentose (B10789219) ring aacrjournals.orgaacrjournals.orgaacrjournals.orgpatsnap.com. In contrast, Gemcitabine is a 2'-deoxycytidine (B1670253) characterized by two fluorine atoms replacing the hydroxyl group at the 2' position of its ribose sugar nih.gov. This subtle yet significant structural modification in this compound is believed to contribute to its unique biological effects and therapeutic advantages nih.gov. This compound was previously identified as 4'-thio-FAC researchgate.netnih.gov.
Overview of Research Trajectory and Rationale for Investigation
The development of this compound originated from the discovery efforts of Yamasa Corporation in Japan researchgate.net. Early preclinical investigations demonstrated its potent anti-tumor activity across a broad spectrum of solid tumor cell lines, including those derived from pancreatic, colon, lung, ovarian, prostate, and mantle cell lymphoma (MCL) cancers, as well as in human tumor xenograft models researchgate.netaacrjournals.orgaacrjournals.org.
A significant rationale for the continued investigation into this compound stems from its beneficial anticancer activity, particularly through a novel mechanism targeting dormant cancer cells medchemexpress.comtargetmol.comnih.govmedchemexpress.comresearchgate.nethodoodo.com. Dormant cells are often implicated in chemotherapy resistance and disease relapse, making them a critical target for new therapeutic strategies. Preclinical studies have indicated that this compound exhibits superior efficacy compared to Gemcitabine in various in vivo models, especially against Gemcitabine-resistant pancreatic cancer cells nih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.org. Furthermore, initial findings suggest a potentially more tolerable safety profile for this compound compared to Gemcitabine aacrjournals.orgaacrjournals.org. These compelling preclinical results have propelled this compound into clinical development, with ongoing studies investigating its potential in patients with advanced solid tumors and lymphomas nih.govmedpath.comfujifilmpharma.com. The compound's distinct mechanism of action and promising preclinical and early clinical data suggest that this compound could represent an effective new therapeutic option, particularly for tumors that are refractory to conventional Gemcitabine-based treatments nih.govlarvol.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
184302-49-6 |
|---|---|
Molecular Formula |
C9H12FN3O3S |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O3S/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7-,8-/m1/s1 |
InChI Key |
NIDPJRZOVFIBQB-PXBUCIJWSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](S2)CO)O)F |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(2-deoxy-2-fluoro-4-thio-arabinofuranosyl)cytosine 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine 2-F-4-Thio-arabinofuranosyl-C |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Ff 10502
Elucidation of DNA Polymerase Inhibition as a Primary Mechanism of Action
FF-10502's pharmacological effects stem from its ability to inhibit DNA polymerases, enzymes crucial for DNA synthesis and repair. In vitro enzymatic assays have been employed to characterize its inhibitory activity against different DNA polymerases. uni.lu
This compound has been shown to inhibit DNA polymerase alpha (α). citeab.comhznu.edu.cn DNA polymerase alpha is primarily involved in the initiation of DNA replication at origins and in the synthesis of Okazaki fragments on the lagging strand. The inhibition of this polymerase suggests a direct impact on the initiation and progression of DNA replication. uni.lu
A notable characteristic of this compound is its potent inhibitory effect on DNA polymerase beta (β). In comparative in vitro enzymatic assays, this compound-01 demonstrated significantly greater potency than gemcitabine (B846) in inhibiting DNA polymerase beta. guidetopharmacology.orguni.lu DNA polymerase beta plays a critical role in the base-excision repair (BER) pathway, which is essential for repairing oxidative DNA damage. guidetopharmacology.orguni.lu The strong inhibition of DNA polymerase beta by this compound suggests a direct interference with this vital DNA repair pathway, contributing to its distinct pharmacological profile and potentially explaining its differential effects in various cellular contexts, particularly in solid tumors where reactive oxygen species are prevalent. guidetopharmacology.orguni.lu
Table 1: Comparison of this compound and Gemcitabine DNA Polymerase Inhibition Profile
| Compound | DNA Polymerase Alpha (α) Inhibition | DNA Polymerase Beta (β) Inhibition |
| This compound | Inhibits citeab.comhznu.edu.cn | Potent inhibitor guidetopharmacology.orguni.lu |
| Gemcitabine | Inhibits | Less potent inhibitor guidetopharmacology.orguni.lu |
Impact on DNA Replication Dynamics and Cell Cycle Progression
This compound actively interferes with DNA replication dynamics. Both this compound-01 and gemcitabine have been observed to inhibit DNA replication in both in vitro and in vivo settings. uni.lu As a pyrimidine (B1678525) nucleoside antimetabolite, this compound is avidly incorporated into DNA, which contributes to its mechanism of action. guidetopharmacology.org
Furthermore, this compound impacts cell cycle progression. Pyrimidine antimetabolites are known to exert cell cycle phase-specific activity, primarily by targeting cells undergoing DNA synthesis (S-phase) and impeding their progression through the cell cycle. Studies have shown that this compound can induce cell cycle arrest. Notably, this compound-01 exhibited potent cytotoxic activity against serum starvation-induced dormant cells, such as SUIT-2 cells, especially when combined with DNA damage inducers. uni.lu This suggests its efficacy extends beyond rapidly proliferating cells to affect quiescent or dormant cell populations.
Unique Pharmacological Activity on Quiescent (Dormant) Cancer Cell Populations
This compound exhibits a novel mechanism of action specifically targeting dormant cancer cells, which are recognized as a significant factor in the development of chemotherapy resistance and subsequent tumor relapse. nih.govmdpi.com Unlike many traditional anticancer drugs that primarily target rapidly proliferating cells, this compound demonstrates beneficial anticancer activity by affecting these non-dividing or slowly dividing cell populations. nih.govmedchemexpress.com Studies have shown that this compound is superior to gemcitabine in its ability to target pancreatic dormant cells, both in in vitro and in vivo models. mdpi.com This makes this compound a promising agent, especially in cases of gemcitabine-refractory tumors, due to its distinct biological effects. researchgate.net
Cytotoxic Efficacy in Serum Starvation-Induced Dormancy Models
To investigate the efficacy of this compound against dormant cancer cells, serum starvation-induced dormancy models have been extensively utilized. In in vitro experiments, serum starvation was employed to induce a dormant state in SUIT-2 pancreatic cancer cells. These dormant SUIT-2 cells exhibited resistance to gemcitabine, even when combined with various DNA damage inducers (DDIs) such as hydrogen peroxide (H₂O₂), cisplatin (B142131), and temozolomide (B1682018). nih.govaacrjournals.org
In stark contrast, this compound, when administered in combination with these DDIs, significantly induced concentration-dependent cell death in these otherwise resistant dormant SUIT-2 cells. This cytotoxic effect was directly correlated with enhanced DNA damage accumulation within the dormant cells. nih.govaacrjournals.org Furthermore, this compound combined with cisplatin resulted in a greater than 2-fold suppression of dormant pancreatic cancer and cholangiocarcinoma cells compared to the combination of gemcitabine and cisplatin. researchgate.net
Table 1: Comparative Cytotoxic Efficacy in Serum Starvation-Induced Dormant Cancer Cells
| Treatment Regimen | Cell Type (Dormancy Model) | Observed Effect on Dormant Cells | Reference |
| Gemcitabine + DDIs | SUIT-2 (Pancreatic) | Developed resistance, even with DDIs. | nih.govaacrjournals.org |
| This compound + DDIs | SUIT-2 (Pancreatic) | Significantly induced concentration-dependent cell death. | nih.govaacrjournals.org |
| This compound + Cisplatin | Pancreatic & Cholangiocarcinoma | >2-fold suppression compared to Gemcitabine + Cisplatin. | researchgate.net |
Cellular Responses and DNA Damage Accumulation in Dormant Cells
The unique activity of this compound on dormant cells is attributed to its capacity to induce dormant cell injury by inhibiting DNA polymerase β activity and subsequently impeding DNA repair mechanisms. mdpi.com this compound has been found to be significantly more potent than gemcitabine in its ability to inhibit DNA polymerase β. nih.govmdpi.commedchemexpress.comresearchgate.net This inhibition of DNA repair by this compound is believed to be a key factor explaining its differential efficacy in solid tumors, particularly in microenvironments where reactive oxygen species are prevalent. aacrjournals.org The compound's dual mechanism of action involves both inhibiting DNA replication and preventing DNA repair via polymerase-beta inhibition when combined with DDIs. aacrjournals.org DNA damage accumulation in dormant cell models treated with this compound was quantitatively assessed using techniques such as the alkaline comet assay. researchgate.netaacrjournals.org
Subcellular Localization and Intranuclear Action Mechanisms
As a pyrimidine nucleoside antimetabolite, this compound's mechanism of action inherently involves interference with nucleic acid synthesis and repair processes, which are predominantly intranuclear activities. nih.govmdpi.commedchemexpress.com Specifically, this compound has been shown to inhibit both DNA polymerase α and DNA polymerase β. medchemexpress.com Furthermore, it demonstrates more potent inhibitory activity against DNA polymerase β and translesional polymerases, such as DNA polymerase κ (Pol K), when compared to gemcitabine. researchgate.net These polymerases play crucial roles in base excision repair and DNA repair synthesis, processes that occur within the nucleus. researchgate.net The ability of this compound to prevent DNA repair through the inhibition of polymerase-beta directly points to its primary site of action being within the nucleus, where DNA replication and repair machinery are located. nih.govmdpi.comresearchgate.netmedchemexpress.comaacrjournals.orgresearchgate.net
Preclinical Efficacy and Antitumor Spectrum of Ff 10502
In Vitro Anticancer Activity Across Diverse Malignancies
Pancreatic Adenocarcinoma Cell Line Sensitivity and Growth Inhibition
FF-10502 has demonstrated significant growth-inhibitory effects against a range of human pancreatic cancer cell lines. In vitro studies have established its half-maximal inhibitory concentration (IC50) to be in the nanomolar range, indicating potent cytotoxic activity. The compound's efficacy has been evaluated in several key pancreatic ductal adenocarcinoma (PDAC) cell lines, including BxPC-3, SUIT-2, Capan-1, and MIA PaCa-2.
Across these pancreatic cancer cell lines, the IC50 values for this compound have been reported to be between 60 and 330 nM. consensus.appnih.gov This demonstrates a consistent and potent effect on inhibiting the proliferation of these cancer cells in a laboratory setting.
Interactive Table: In Vitro Sensitivity of Pancreatic Cancer Cell Lines to this compound
| Cell Line | IC50 Range (nM) |
|---|
Efficacy in Colorectal, Lung, Ovarian, Prostate, and Mantle Cell Lymphoma Cell Lines
The antitumor activity of this compound extends beyond pancreatic cancer. Preclinical evaluations have indicated its potential efficacy against a variety of other malignancies. Studies have shown that this compound exhibits potent anticancer effects and growth inhibition in cells derived from patients with lung and ovarian cancers. bioworld.com Furthermore, this compound has demonstrated preclinical activity against tumors that are resistant to gemcitabine (B846), a standard chemotherapy agent, including in the context of lymphoma. biospace.com
Comparative Cytotoxicity Profiles with Gemcitabine in Cell Culture Systems
Comparative studies have been essential in positioning this compound relative to existing therapies, particularly the structurally similar nucleoside analog, gemcitabine. In direct comparisons using pancreatic cancer cell lines, the in vitro growth inhibition by this compound, with an IC50 range of 60-330 nM, was found to be moderately weaker than that of gemcitabine. consensus.appnih.gov
However, the mechanism of action appears to differ significantly. In enzymatic assays, this compound was found to be far more potent than gemcitabine in inhibiting DNA polymerase β. consensus.appnih.gov This distinction may underlie the differential effects observed in more complex biological systems, particularly in the context of DNA damage repair.
Evaluation in NCI-60 Cell Line Panel for Broad Spectrum Activity and Sensitivity Patterns
The National Cancer Institute (NCI)-60 panel is a set of 60 diverse human cancer cell lines used for broad-spectrum anticancer drug screening. nih.govpromegaconnections.com A review of publicly available data did not yield specific results for the evaluation of this compound in the NCI-60 screen.
In Vivo Antitumor Efficacy in Murine Xenograft Models
Orthotopic and Subcutaneous Pancreatic Cancer Xenograft Models
The in vivo antitumor efficacy of this compound has been demonstrated in murine xenograft models of pancreatic cancer, utilizing both orthotopic and subcutaneous tumor implantation of Capan-1 and SUIT-2 cell lines. In an orthotopic implantation model using the SUIT-2 human pancreatic cancer cell line, intravenous treatment with this compound resulted in the regression of the implanted tumor and minimal metastasis. consensus.appnih.gov Notably, this treatment was associated with no mortality in the treated mice. consensus.appnih.gov In stark contrast, 75% of the mice treated with gemcitabine died by day 128. consensus.appnih.gov
Furthermore, in two patient-derived xenograft (PDX) models of gemcitabine-resistant pancreatic cancer, this compound treatment led to complete tumor growth suppression, whereas gemcitabine only resulted in partial inhibition. consensus.appnih.gov These findings underscore the potent in vivo antitumor effects of this compound, particularly in clinically relevant and drug-resistant models of pancreatic cancer. patsnap.com
Interactive Table: Summary of In Vivo Efficacy in Pancreatic Cancer Xenograft Models
| Xenograft Model | Cell Line | Treatment | Key Findings |
|---|---|---|---|
| Orthotopic | SUIT-2 | This compound | Regression of implanted tumor, little metastasis, no mortality. consensus.appnih.gov |
| Orthotopic | SUIT-2 | Gemcitabine | 75% mortality by day 128. consensus.appnih.gov |
| Patient-Derived (Gemcitabine-Resistant) | Not Specified | This compound | Complete tumor growth suppression. consensus.appnih.gov |
Performance in Patient-Derived Xenograft (PDX) Models, Particularly Gemcitabine-Resistant Phenotypes
This compound has shown remarkable efficacy in patient-derived xenograft (PDX) models of pancreatic cancer, especially those exhibiting resistance to gemcitabine. nih.govaacrjournals.org In two separate gemcitabine-resistant pancreatic cancer PDX models, treatment with this compound resulted in complete tumor growth suppression. nih.gov This stands in stark contrast to gemcitabine, which only achieved partial inhibition in the same models. nih.gov This potent activity in resistant tumors highlights a key therapeutic advantage for this compound. aacrjournals.orgbiospace.com Preclinical studies have consistently confirmed its activity against tumors that are resistant to gemcitabine therapy. biospace.comnih.gov
| Model | Compound | Observed Antitumor Effect | Source |
|---|---|---|---|
| Gemcitabine-Resistant Pancreatic Cancer PDX Model 1 | This compound | Complete Tumor Growth Suppression | nih.gov |
| Gemcitabine-Resistant Pancreatic Cancer PDX Model 1 | Gemcitabine | Partial Tumor Growth Inhibition | nih.gov |
| Gemcitabine-Resistant Pancreatic Cancer PDX Model 2 | This compound | Complete Tumor Growth Suppression | nih.gov |
| Gemcitabine-Resistant Pancreatic Cancer PDX Model 2 | Gemcitabine | Partial Tumor Growth Inhibition | nih.gov |
Activity in Other Solid Tumor Xenografts (e.g., Human Colon Carcinoma, Ovarian Carcinoma, Non-Small Cell Lung Carcinoma, Leukemia, Bladder Carcinoma PDX)
The antitumor spectrum of this compound extends beyond pancreatic cancer. Preclinical evaluations have demonstrated its potent effects against a variety of other malignancies. Specifically, this compound has shown potent growth inhibition of cancer cells derived from patients with non-small cell lung carcinoma, ovarian carcinoma, and bladder carcinoma. bioworld.com Further reports confirm its preclinical activity against lymphoma and advanced ovarian and lung cancers. biospace.com This broad spectrum of activity suggests its potential applicability across multiple solid tumor types.
Quantitative Assessment of Tumor Growth Suppression and Inhibition of Metastatic Progression
Quantitative studies in preclinical models have substantiated the superior efficacy of this compound over gemcitabine. In an orthotopic implantation model using the human pancreatic cancer cell line SUIT-2, intravenous treatment with this compound led to the regression of the implanted tumor and minimal metastasis. nih.gov This resulted in no mortality among the this compound-treated mice. nih.gov Conversely, 75% of the mice treated with gemcitabine succumbed to the disease by day 128. nih.gov In other pancreatic cancer xenograft models, such as Capan-1, this compound also achieved superior tumor growth suppression compared to gemcitabine. aacrjournals.org These findings underscore the compound's potent ability to not only control primary tumor growth but also to inhibit metastatic progression, leading to significantly improved survival outcomes in preclinical models. nih.govaacrjournals.org
| Model | Treatment | Tumor Outcome | Metastasis | Mortality (by Day 128) | Source |
|---|---|---|---|---|---|
| SUIT-2 Orthotopic Pancreatic Cancer | This compound | Tumor Regression | Little Metastasis | 0% | nih.gov |
| SUIT-2 Orthotopic Pancreatic Cancer | Gemcitabine | Partial Inhibition | Not specified (lethal) | 75% | nih.gov |
Synergistic Antitumor Effects in Combination Therapeutic Strategies
This compound exhibits significant synergistic potential when combined with agents that induce DNA damage, offering a promising strategy to enhance therapeutic outcomes.
Rational Combination with Established DNA Damaging Agents (e.g., Cisplatin (B142131), Hydrogen Peroxide, Temozolomide)
Preclinical studies have shown that this compound acts synergistically with established DNA damaging agents (DDIs). nih.gov When combined with agents such as cisplatin, hydrogen peroxide (H₂O₂), or temozolomide (B1682018), this compound significantly induces concentration-dependent cell death in cancer cells. nih.govaacrjournals.org This synergistic cytotoxicity was observed in pancreatic, cholangiocarcinoma, and ovarian cancer cell lines. nih.govaacrjournals.org The combination of this compound with DDIs leads to enhanced DNA damage, suggesting a cooperative mechanism of action. nih.gov The promising activity of this compound combined with cisplatin has been specifically noted in preclinical gemcitabine-resistant tumor models. nih.gov
Molecular and Cellular Basis of Observed Synergism
The molecular basis for the synergy between this compound and DNA damaging agents lies in its unique dual mechanism of action, which distinguishes it from gemcitabine. aacrjournals.org While both compounds inhibit DNA replication, this compound possesses an additional, potent inhibitory effect on DNA polymerase β (Polβ). nih.govaacrjournals.org DNA Polβ is a critical enzyme in the base-excision repair (BER) pathway, which is responsible for repairing oxidative and other forms of DNA damage. aacrjournals.orgnih.gov
By potently inhibiting DNA Polβ, this compound prevents cancer cells from repairing the DNA lesions induced by agents like cisplatin or temozolomide. nih.govaacrjournals.org This inhibition of DNA repair, coupled with the inhibition of DNA replication, leads to an accumulation of catastrophic DNA damage and subsequent cell death. nih.govaacrjournals.org In vitro enzymatic assays confirmed that this compound is far more potent than gemcitabine at inhibiting DNA Polβ, explaining its superior performance in combination therapies and its efficacy against dormant cancer cells, which are often resistant to standard chemotherapy. nih.govaacrjournals.org
Mechanisms of Therapeutic Responsiveness and Resistance
Comparative Analysis of FF-10502 and Gemcitabine (B846) in Overcoming Drug Resistance
This compound, structurally similar to gemcitabine with a sulfur substitution in the pentose (B10789219) ring, exhibits distinct biological effects that may allow it to overcome mechanisms of gemcitabine resistance. patsnap.comascopubs.org While both drugs inhibit DNA replication, this compound has shown superior efficacy in preclinical models of gemcitabine-resistant pancreatic cancer. nih.govpatsnap.com This suggests that this compound may circumvent the common resistance pathways that affect gemcitabine.
A key difference in their mechanism of action lies in their effect on dormant cancer cells, which are often implicated in chemotherapy resistance. nih.gov In preclinical studies, serum-starvation-induced dormant pancreatic cancer cells developed resistance to gemcitabine, even when combined with DNA damage inducers (DDIs). nih.gov In contrast, this compound, in combination with DDIs, significantly induced cell death in these dormant cells. nih.govaacrjournals.org This suggests a unique ability of this compound to target the quiescent cell populations that can lead to tumor recurrence.
Furthermore, this compound has been shown to be a more potent inhibitor of DNA polymerase β (Pol β) than gemcitabine. ascopubs.orgaacrjournals.org DNA polymerase β plays a critical role in the base excision repair (BER) pathway, which repairs DNA damage. aacrjournals.org By inhibiting this repair mechanism, this compound may enhance the cytotoxic effects of DNA-damaging agents and overcome resistance mediated by efficient DNA repair. nih.govaacrjournals.org This dual mechanism of action—inhibiting both DNA replication and DNA damage repair—distinguishes this compound from gemcitabine. aacrjournals.org
Clinical evidence also supports the activity of this compound in gemcitabine-refractory settings. In a phase 1/2a trial, partial responses were observed in patients with advanced solid tumors, including cholangiocarcinoma, who had previously progressed on gemcitabine-based therapies. asco.orgnih.gov
Table 1: Comparative Features of this compound and Gemcitabine
| Feature | This compound | Gemcitabine |
| Primary Mechanism | Inhibition of DNA replication and DNA damage repair aacrjournals.org | Inhibition of DNA replication mit.edu |
| Activity in Dormant Cells | Potent cytotoxic activity in combination with DDIs nih.govaacrjournals.org | Resistance observed in dormant cells nih.gov |
| DNA Polymerase β Inhibition | Potent inhibitor ascopubs.orgaacrjournals.org | Weaker inhibitor aacrjournals.org |
| Clinical Activity Post-Gemcitabine | Demonstrated efficacy in gemcitabine-refractory patients asco.orgnih.gov | Not applicable |
Investigation of Intrinsic and Acquired Resistance Mechanisms to Nucleoside Analogs
Resistance to nucleoside analogs, a class of drugs that includes this compound and gemcitabine, can be either intrinsic (pre-existing) or acquired (developing during treatment). nih.govresearchgate.net These resistance mechanisms can occur at various levels, including drug transport, metabolism, and interaction with the target. nih.gov
One of the key determinants of sensitivity to many nucleoside analogs is the expression and activity of deoxycytidine kinase (DCK). nih.govresearchgate.net DCK is the enzyme responsible for the initial phosphorylation of these drugs, a crucial step for their activation. nih.govresearchgate.net Loss or reduced expression of DCK is a common mechanism of acquired resistance to nucleoside analogs like cytarabine. nih.govresearchgate.net
Another important factor is the enzyme SAMHD1, which can cleave the triphosphorylated (active) forms of some nucleoside analogs, thereby inactivating them and mediating intrinsic resistance. nih.govresearchgate.net In acute myeloid leukemia (AML) cells, SAMHD1 was found to mediate intrinsic resistance to the cytosine analogue CNDAC. nih.govresearchgate.net However, acquired resistance to CNDAC was primarily driven by the loss of DCK. nih.govresearchgate.net
For gemcitabine specifically, resistance in pancreatic cancer has been linked to the secretion of deoxycytidine by non-cancerous stromal cells surrounding the tumor. mit.edu This high concentration of deoxycytidine competes with gemcitabine for uptake and activation by DCK, reducing the drug's effectiveness. mit.edu
While specific intrinsic and acquired resistance mechanisms to this compound are still under investigation, its distinct biological properties, such as its potent inhibition of DNA polymerase β, may render it less susceptible to some of the resistance mechanisms that affect other nucleoside analogs. nih.govaacrjournals.org
Identification and Validation of Predictive Biomarkers for this compound Sensitivity
Identifying predictive biomarkers is essential for selecting patients who are most likely to respond to this compound, thereby maximizing its therapeutic benefit. hematologyandoncology.net Research has focused on mutational status of specific genes and broader genomic profiling to uncover potential biomarkers.
In a phase 1/2a clinical trial of this compound, a notable association was found between the mutational status of BRCA1-associated protein 1 (BAP1) and Polybromo 1 (PBRM1) and prolonged progression-free survival (PFS) in patients with cholangiocarcinoma. nih.govresearchgate.net Patients with mutations in either BAP1 or PBRM1 experienced a significantly longer median PFS compared to those without these mutations. researchgate.net
Table 2: Progression-Free Survival in Cholangiocarcinoma Patients Treated with this compound
| Mutational Status | Median Progression-Free Survival (weeks) |
| BAP1 or PBRM1 mutation | 52.0 researchgate.net |
| Other mutations | 16.9 researchgate.net |
BAP1 and PBRM1 are tumor suppressor genes that are part of chromatin remodeling complexes and are involved in DNA damage repair. nih.gov Loss of BAP1 and PBRM1 expression is frequently observed in intrahepatic cholangiocarcinoma. nih.gov Preclinical models have suggested that BAP1 mutations may confer a "BRCA-like" phenotype, indicating a potential vulnerability to agents that target DNA repair pathways, which aligns with the proposed mechanism of this compound. asco.org These findings suggest that the mutational status of BAP1 and PBRM1 could serve as a valuable biomarker for patient stratification in future clinical trials of this compound for cholangiocarcinoma. researchgate.netresearchgate.net
Comprehensive genomic profiling (CGP) and other "-omics" approaches are powerful tools for identifying therapeutic targets and understanding mechanisms of drug resistance. bostongene.comnih.gov By analyzing the genomic and transcriptomic landscape of tumors, researchers can identify alterations that may predict sensitivity or resistance to a particular therapy. bostongene.com
For nucleobase and nucleoside analogs, resistance can arise from alterations in genes involved in drug transport, metabolism, or the drug's ultimate molecular target. nih.gov Genomic profiling can identify mutations, copy number variations, or changes in gene expression in these key pathways. nih.gov For instance, identifying a deficiency in DCK through genomic analysis could predict resistance to certain nucleoside analogs. nih.govresearchgate.net
In the context of this compound, genomic profiling of tumors from patients in clinical trials can help to retrospectively identify genetic features associated with response or resistance. asco.org This data can then be used to develop a predictive biomarker signature. nih.gov Such an approach could involve analyzing a panel of genes involved in DNA damage repair, nucleoside metabolism, and other pathways relevant to the mechanism of action of this compound. The integration of genomic, transcriptomic, and proteomic data can provide a more comprehensive understanding of the determinants of response to this compound and aid in the development of personalized treatment strategies. bostongene.com
Structure Activity Relationship Sar and Chemical Synthesis of Ff 10502
Elucidation of Key Structural Features Dictating Biological Potency and Selectivity
The biological activity of FF-10502, a pyrimidine (B1678525) nucleoside analog, is intrinsically linked to its unique structural modifications when compared to the endogenous nucleoside, deoxycytidine, and other related anticancer agents like gemcitabine (B846). The key structural features that define its potency and selectivity are the substitution of the furanose ring oxygen with a sulfur atom, creating a 4'-thionucleoside, and the presence of a fluorine atom at the 2'-position in the arabinofuranosyl configuration.
The replacement of the oxygen at the 4'-position with sulfur significantly impacts the compound's metabolic stability. Specifically, this compound has been shown to be less susceptible to deamination by cytidine (B196190) deaminase, an enzyme that typically inactivates cytidine-based drugs. nih.gov This increased resistance to metabolic degradation likely contributes to a longer plasma half-life and enhanced bioavailability, allowing for more sustained antitumor activity.
The triphosphate form of this compound, known as 4'-thio-FACTP, is a potent inhibitor of DNA polymerase α. nih.gov Kinetic analyses have revealed a mixed type of inhibition, which suggests that 4'-thio-FACTP not only competes with the natural substrate but also acts as a chain terminator upon incorporation into the growing DNA strand. nih.gov This dual mechanism of action effectively disrupts DNA replication in rapidly dividing cancer cells.
Table 1: Key Structural Features of this compound and Their Biological Significance
| Structural Feature | Description | Biological Consequence |
| 4'-Thio Sugar Moiety | Replacement of the furanose ring oxygen with a sulfur atom. | Increased metabolic stability due to reduced susceptibility to cytidine deaminase. nih.gov |
| 2'-Fluoro-arabino Configuration | A fluorine atom at the 2'-position in the arabinofuranosyl ("up") configuration. | Contributes to the molecule's specific interaction with target enzymes and overall conformation. |
| Cytosine Base | The pyrimidine nucleobase cytosine. | Allows the molecule to be recognized by cellular machinery involved in nucleoside metabolism and DNA synthesis. |
| Triphosphate Form (4'-thio-FACTP) | The active metabolite of this compound. | Potent inhibitor of DNA polymerase α, acting as both a competitive inhibitor and a chain terminator. nih.gov |
Comparative SAR Analysis with Gemcitabine and Other Pyrimidine Nucleoside Analogs
A comparative structure-activity relationship (SAR) analysis of this compound with gemcitabine and other pyrimidine nucleoside analogs reveals important differences in their mechanisms of action and therapeutic profiles. While both this compound and gemcitabine are 2'-deoxycytidine (B1670253) analogs, the key structural difference lies in the sugar moiety. This compound possesses a 2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl ring, whereas gemcitabine has a 2',2'-difluoro-2'-deoxyribofuranosyl ring.
This structural divergence leads to distinct biological activities. While gemcitabine was found to be more potent than this compound (also referred to as 4'-thio-FAC in some studies) in in-vitro studies, this compound demonstrated stronger tumor growth inhibition in in-vivo models at the same dosage. nih.gov Furthermore, this compound exhibited significant antitumor effects when administered orally, a characteristic not prominent with gemcitabine. nih.gov In terms of toxicity, studies in nude mice indicated that this compound has a weaker toxicity profile compared to gemcitabine. nih.gov
The primary molecular targets of these two compounds also differ. The triphosphate of this compound is a potent inhibitor of DNA polymerase α, while the triphosphate of gemcitabine does not show significant inhibition of DNA polymerases α, β, or γ. nih.gov Instead, the diphosphate (B83284) of gemcitabine is known to be a potent inhibitor of ribonucleotide reductase, an enzyme crucial for the production of deoxynucleotides for DNA synthesis. nih.gov This difference in the primary mechanism of action suggests that the main target enzymes for this compound and gemcitabine are different, which may account for the synergistic antitumor effect observed when the two drugs are used in combination. nih.gov
When compared to its direct oxygen-containing counterpart, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine (FAC), this compound shows markedly superior activity against solid tumor cell lines. nih.gov This highlights the critical role of the 4'-thio modification in enhancing the antitumor efficacy of this class of nucleoside analogs.
Table 2: Comparative Analysis of this compound and Gemcitabine
| Feature | This compound (4'-thio-FAC) | Gemcitabine |
| Sugar Moiety | 2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl | 2',2'-difluoro-2'-deoxyribofuranosyl |
| In Vitro Potency | Potent, but less so than gemcitabine in some studies. nih.gov | Highly potent in vitro. nih.gov |
| In Vivo Efficacy | Stronger tumor growth inhibition at the same dose. nih.gov | Effective, but less potent in vivo at the same dose compared to this compound. nih.gov |
| Oral Bioavailability | Effective upon oral administration. nih.gov | Primarily administered intravenously. |
| Toxicity | Weaker toxicity observed in preclinical models. nih.gov | Higher toxicity observed in preclinical models. nih.gov |
| Primary Mechanism of Action | Inhibition of DNA polymerase α by its triphosphate. nih.gov | Inhibition of ribonucleotide reductase by its diphosphate. nih.gov |
| Metabolic Stability | Less susceptible to deamination by cytidine deaminase. nih.gov | Susceptible to deamination by cytidine deaminase. nih.gov |
Advanced Synthetic Methodologies for 4'-Thionucleosides, including this compound
The synthesis of 4'-thionucleosides like this compound requires specialized chemical strategies to construct the key 4'-thio-sugar moiety and subsequently couple it with the desired nucleobase. The methodologies have evolved to allow for both de novo synthesis and scalable production for research and development purposes.
De novo synthetic routes to 4'-thionucleosides often commence from readily available chiral starting materials, such as D-glucose or other sugars. researchgate.net A common strategy involves the synthesis of a suitable 4-thio-sugar precursor, which can then be glycosylated with a silylated pyrimidine base.
One optimized de novo pathway that can be adapted for the synthesis of this compound involves the preparation of a key intermediate, 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-D-arabinofuranose. figshare.com This intermediate can be synthesized in a convenient and high-yielding manner. Subsequent modifications, including the introduction of the 2'-fluoro group and coupling with cytosine, would lead to the final product.
Another flexible de novo synthesis relies on an α-fluorination and aldol (B89426) reaction of α-heteroaryl acetaldehydes, followed by a streamlined process of carbonyl reduction, mesylate formation, and a double displacement reaction using a sulfur source like sodium hydrosulfide (B80085) (NaSH). rsc.org This approach allows for the production of various purine (B94841) and pyrimidine 4'-thionucleosides, including those with C2' modifications, making it suitable for the synthesis of this compound. rsc.org
A Pummerer-type thioglycosylation reaction has also been developed for the synthesis of 4'-thionucleosides. nih.gov This method was successfully used to synthesize 1-(2-deoxy-2-fluoro-β-D-4-thio-arabino-furanosyl)cytosine (4'-thioFAC), which is this compound. nih.gov
For the scalable production of 4'-thionucleosides, including this compound, for research and development, synthetic routes must be efficient, high-yielding, and amenable to large-scale reactions. The de novo synthesis involving the α-fluorination and aldol reaction has been demonstrated on a multigram scale for the preparation of 4'-thio-5-methyluridine, indicating its potential for larger-scale production of other 4'-thionucleosides. rsc.org
The synthesis of the 4-thio-D-ribofuranose intermediate is a critical step for scalable production. A reliable and scalable method for the synthesis of this intermediate has been reported, which can then be used to access a variety of 4'-thionucleoside derivatives. chemrxiv.org This building block approach allows for the late-stage introduction of the nucleobase, providing flexibility and efficiency in the synthesis of a library of compounds for further studies.
Optimization of glycosylation conditions is also crucial for scalable synthesis. The use of TMSOTf or SnCl4 as activators for the coupling of the 4'-thio-sugar donor with the silylated nucleobase is a common practice, and the yields can be improved by careful selection of the glycosyl donor and reaction conditions. chemrxiv.org The ability to prepare key intermediates in multigram quantities without the need for column chromatography is a significant advantage for scalable synthesis. chemrxiv.org
Advanced Research Methodologies and Future Investigative Avenues
Application of Computational Modeling and In Silico Approaches in Drug Design and Mechanistic Prediction
Computational modeling and in silico approaches play an increasingly vital role in modern drug discovery, offering insights into molecular interactions and predicting drug behavior openaccessjournals.comnih.govmdpi.com. For FF-10502, initial investigations included the in silico examination of its physicochemical properties and ADME (absorption, distribution, metabolism, and excretion) parameters to assess its drug-likeness mims.com.
Future investigative avenues in this domain for this compound could extensively leverage techniques such as molecular docking and molecular dynamics simulations to precisely map its binding interactions with DNA polymerase α and β at an atomic level. This would provide a deeper understanding of its inhibitory mechanism and potentially identify other molecular targets. Quantitative Structure-Activity Relationship (QSAR) models could also be developed to correlate structural modifications of this compound with changes in its biological activity, guiding the design of more potent and selective analogs. Furthermore, computational predictions of its pharmacokinetic and pharmacodynamic properties could optimize dosing strategies and predict potential drug-drug interactions, thereby streamlining preclinical and clinical development nih.govnih.gov.
Development of Sophisticated Preclinical Models for Mechanistic Studies and Efficacy Prediction
The preclinical evaluation of this compound has utilized a range of sophisticated models to assess its efficacy and understand its underlying mechanisms. In vitro studies have demonstrated this compound's growth inhibitory effects across various human pancreatic cancer cell lines, including BxPC-3, SUIT-2, Capan-1, and MIA PaCa-2 wikipedia.orgmims.comhznu.edu.cn. The half-maximal inhibitory concentration (IC50) values observed in these cell lines highlight its potent activity (Table 1) wikipedia.org.
Table 1: Growth Inhibition (IC50) of this compound in Human Pancreatic Cancer Cell Lines
| Cell Line | IC50 (nM) | Reference |
| BxPC-3 | 59.9 | wikipedia.org |
| SUIT-2 | 39.6 | wikipedia.org |
| Capan-1 | 68.2 | wikipedia.org |
| MIA PaCa-2 | 331.4 | wikipedia.org |
Beyond in vitro assays, this compound has been rigorously tested in human tumor xenograft models, such as Capan-1 and SUIT-2 pancreatic cancer xenografts implanted subcutaneously in nude mice wikipedia.orgmims.comhznu.edu.cn. These in vivo studies revealed that this compound significantly suppressed tumor growth, with efficacy increasing in a dose-dependent manner wikipedia.org. Notably, this compound demonstrated superior tumor growth suppression and survival prolongation compared to Gemcitabine (B846) in these models, even showing greater efficacy and tolerability in Gemcitabine-resistant pancreatic patient-derived xenograft (PDX) models mims.commims.com. Mechanistic studies in these preclinical models further evaluated its inhibitory activity on DNA polymerase alpha and beta, and its unique ability to induce DNA damage in dormant cell models mims.comhznu.edu.cn.
Strategies for Enhancing the Therapeutic Index and Overcoming Biological Barriers in Tumor Microenvironments
This compound's observed superior efficacy in preclinical in vivo studies compared to Gemcitabine suggests an inherently improved therapeutic index mims.commims.com. A key aspect of its distinct mechanism of action is its potent cytotoxic activity against dormant cells and its ability to inhibit DNA polymerase-beta wikipedia.org16streets.commims.commims.com. This is particularly relevant in the context of the tumor microenvironment, which often generates reactive oxygen species, leading to DNA damage mims.com. By preventing DNA repair via polymerase-beta inhibition, especially when combined with DNA damage inducers, this compound offers a dual mechanism of action that could be crucial for overcoming resistance and enhancing its therapeutic window in solid tumors mims.com.
Future strategies could explore novel drug delivery systems, such as nanoparticles or antibody-drug conjugates, to enhance this compound's selective accumulation within the tumor microenvironment, thereby maximizing its efficacy while minimizing systemic exposure. Approaches to modulate the tumor microenvironment itself, for instance, by reducing hypoxia or immunosuppression, could further augment this compound's activity and improve its therapeutic index.
Exploration of Novel Therapeutic Applications and Combination Regimens Based on Mechanistic Insights
The mechanistic insights into this compound's action, particularly its ability to target dormant cells and inhibit DNA repair, have paved the way for exploring novel therapeutic applications and combination regimens. Studies have shown that this compound exhibits potent cytotoxic activity against serum starvation-induced dormant SUIT-2 cells when combined with DNA damage inducers (DDIs) such as hydrogen peroxide (H2O2), cisplatin (B142131), or temozolomide (B1682018) mims.com. This synergistic effect, leading to enhanced concentration-dependent cell death, underscores the potential of this compound in combination therapies mims.com.
These promising findings have extended beyond pancreatic cancer, with similar synergistic effects observed in cholangiocarcinoma and ovarian cancer cell lines mims.com. Clinically, this compound has been investigated in a Phase 1/2a study (NCT02661542) for advanced solid tumors and lymphomas uni.lufishersci.at. This trial reported confirmed partial responses in patients with Gemcitabine-refractory tumors, including cholangiocarcinoma, gallbladder cancer, and urothelial cancer, further validating its potential in broader oncological indications and combination strategies citeab.com. The prolonged progression-free survival in patients with cholangiocarcinoma was notably associated with BAP1 and PBRM1 mutations citeab.com.
Integration of Systems Biology Approaches for a Holistic Understanding of this compound's Biological Impact
To gain a comprehensive and holistic understanding of this compound's biological impact, the integration of systems biology approaches, including various "omics" technologies, represents a crucial future investigative avenue. While specific large-scale omics studies for this compound were not extensively detailed in the current literature, the application of such methodologies is standard practice in modern drug discovery bioplatforms.comnbis.sereefresilience.orgnih.govbiocompare.comnih.govfrontiersin.orgmdpi.comuni.lu.
By employing genomics, transcriptomics, proteomics, and metabolomics, researchers can generate vast datasets that provide a global view of cellular responses to this compound. Transcriptomics could reveal changes in gene expression profiles, indicating activated or suppressed pathways. Proteomics could identify alterations in protein levels and post-translational modifications, offering insights into protein function and signaling networks. Metabolomics could map changes in metabolic pathways, highlighting how this compound impacts cellular energy, biosynthesis, and catabolism. Integrating these diverse datasets through systems biology approaches would allow for the construction of comprehensive molecular networks, elucidating the complex interplay of this compound with cellular machinery beyond its known DNA polymerase inhibition. This integrated view could identify novel biomarkers for response or resistance, uncover unforeseen therapeutic targets, and guide the development of personalized treatment strategies for patients nih.govbiocompare.comfrontiersin.orgmdpi.comuni.lu.
Q & A
Q. What experimental models are commonly used to evaluate FF-10502’s antitumor efficacy in preclinical studies?
Researchers typically employ in vitro serum-starvation models (e.g., SUIT-2 human pancreatic cancer cells cultured in serum-free media) to simulate dormant cell conditions, combined with in vivo murine xenograft models (e.g., subcutaneous or orthotopic implantation of SUIT-2 or Capan-1 cells). These models allow assessment of this compound’s cytotoxicity via assays like CellTiter-Glo and tumor volume monitoring. In vivo survival rates and histopathological analyses (e.g., metastasis inhibition) are critical endpoints .
Q. What key pharmacological parameters differentiate this compound from gemcitabine in preclinical studies?
Focus on comparative IC50 values for DNA polymerase inhibition (e.g., FF-10502TP IC50 = 23 nM vs. gemcitabineTP IC50 = 547 nM) and survival outcomes in murine models. This compound demonstrates superior survival rates (100% at 480 mg/kg vs. 75% for gemcitabine) and reduced metastasis in orthotopic pancreatic models. Pharmacokinetic (PK) studies in mice also highlight similar bioavailability but distinct mechanisms of action .
Q. How should researchers standardize methodologies for assessing this compound’s DNA synthesis inhibition?
Use EdU (5-ethynyl-2’-deoxyuridine) incorporation assays to quantify DNA synthesis rates in treated cells. Time-course experiments (4–72 hours post-treatment) are recommended, as this compound’s inhibitory effects on DNA synthesis may recover after 72 hours, unlike gemcitabine. Combine with comet assays to evaluate residual DNA damage .
Advanced Research Questions
Q. What mechanisms explain this compound’s enhanced efficacy against dormant cancer cells compared to gemcitabine?
this compound targets dormant cells by inhibiting DNA polymerase beta (polβ), a key enzyme in the base excision repair (BER) pathway. This disrupts repair of oxidative DNA damage (e.g., induced by H2O2 or temozolomide), leading to synthetic lethality in dormant cells. In contrast, gemcitabine primarily inhibits DNA polymerase alpha (polα), which is less active in non-proliferating cells. Validate via polβ knockdown studies and BER pathway activity assays .
Q. How can researchers resolve contradictions between this compound’s DNA synthesis inhibition profile and its in vivo antitumor efficacy?
While this compound and gemcitabine show similar short-term DNA synthesis inhibition, this compound’s unique activity in dormant cells and polβ inhibition may explain its superior in vivo performance. Methodologically:
- Perform RNA sequencing to identify transcriptomic changes in treated dormant cells.
- Evaluate this compound’s impact on alternative DNA repair pathways (e.g., NHEJ) using γH2AX foci quantification.
- Test combination therapies with DNA-damaging agents (e.g., cisplatin) to amplify synthetic lethality .
Q. What experimental designs are recommended to investigate this compound’s effects on the tumor microenvironment (TME)?
- Use co-culture models of cancer-associated fibroblasts (CAFs) and SUIT-2 cells to assess this compound’s penetration into hypoxic TME niches.
- Apply spatial transcriptomics to map this compound’s distribution and immune cell interactions in xenograft tumors.
- Evaluate polβ expression in patient-derived xenografts (PDXs) to correlate with treatment response .
Q. How should researchers optimize combination therapies involving this compound and DNA-damaging agents (DDIs)?
Design dose-escalation studies with staggered administration timings (e.g., pre-treatment with DDIs followed by this compound). For example:
- In serum-starved SUIT-2 cells, combine this compound (1–10 µM) with H2O2 (300 µM) or cisplatin (5 µM) for 72 hours.
- Measure synergistic effects via Chou-Talalay combination indices and apoptosis markers (e.g., caspase-3 activation) .
Methodological Guidance for Data Analysis
Q. What statistical approaches are appropriate for analyzing this compound’s preclinical data?
Q. How can researchers address variability in this compound’s polβ inhibition across cell lines?
Normalize polβ activity assays to baseline expression levels (via Western blot) and correlate with this compound sensitivity. Use isogenic cell lines with polβ overexpression or knockout to isolate mechanistic contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
